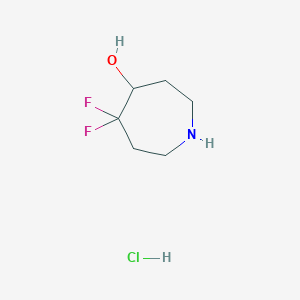

5,5-Difluoroazepan-4-ol hydrochloride

説明

5,5-Difluoroazepan-4-ol hydrochloride is a fluorinated heterocyclic compound with the molecular formula C₆H₁₁F₂NO·HCl and a molecular weight of 183.62 g/mol. It features a seven-membered azepane ring substituted with two fluorine atoms at the 5-position and a hydroxyl group at the 4-position, with a hydrochloride counterion.

特性

IUPAC Name |

5,5-difluoroazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-4-9-3-1-5(6)10;/h5,9-10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKCBSHXRSPQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC(C1O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoroazepan-4-ol hydrochloride typically involves the introduction of fluorine atoms into the azepane ring. One common method involves the reaction of 4,4-difluoroazepane with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 5,5-Difluoroazepan-4-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

5,5-Difluoroazepan-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

5,5-Difluoroazepan-4-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5,5-Difluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5,5-difluoroazepan-4-ol hydrochloride and related compounds:

Key Observations :

- Substituent Effects : The hydroxyl group in 5,5-difluoroazepan-4-ol hydrochloride may enhance solubility compared to amine or difluoromethyl analogs, though this remains speculative without direct solubility data.

Pharmacological and Physicochemical Data

While direct data for 5,5-difluoroazepan-4-ol hydrochloride are scarce, insights can be drawn from analogs:

- Metabolic Stability: Fluorination at non-labile positions (e.g., 5,5-difluoro) reduces oxidative metabolism, as seen in fluorinated piperidines used in antipsychotic drugs .

- Solubility : Hydroxyl-containing azepanes (e.g., 5,5-difluoroazepan-4-ol) may exhibit improved aqueous solubility compared to purely hydrocarbon analogs, though hydrochloride salts can complicate pH-dependent solubility.

生物活性

5,5-Difluoroazepan-4-ol hydrochloride is a compound with notable biological activities and potential applications in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

5,5-Difluoroazepan-4-ol hydrochloride is characterized by the presence of two fluorine atoms at the 5th position and an alcohol functional group at the 4th position of the azepane ring. This unique structure contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research applications.

The biological activity of 5,5-Difluoroazepan-4-ol hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition affects various biochemical pathways, leading to significant changes in cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer progression.

- Protein-Ligand Interactions: It can modulate interactions between proteins and ligands, impacting signaling pathways crucial for cell survival and proliferation.

Biological Activity Findings

Recent studies have highlighted the biological activities associated with 5,5-Difluoroazepan-4-ol hydrochloride:

- Antioxidant Properties: The compound has demonstrated antioxidant activity, which is vital in protecting cells from oxidative stress.

- Inhibition of Cancer Cell Proliferation: Research indicates that 5,5-Difluoroazepan-4-ol hydrochloride can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects: The compound has been linked to reduced inflammation through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory processes.

Case Studies

Several case studies have explored the efficacy and safety profile of 5,5-Difluoroazepan-4-ol hydrochloride:

Case Study 1: Anticancer Activity

A study evaluated the effects of 5,5-Difluoroazepan-4-ol hydrochloride on human prostate cancer (PC3) cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation models, the compound was administered to mice with induced paw edema. The results showed a marked decrease in paw swelling compared to control groups treated with saline.

| Treatment Group | Paw Volume (mL) |

|---|---|

| Control | 2.0 |

| Saline | 1.9 |

| 5,5-Difluoroazepan-4-ol (50 mg/kg) | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。